1H-pyrazol-1-ol
Overview
Description
1H-pyrazol-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tautomerism and Chemical Properties
- Tautomerism of N-Substituted Pyrazolones : A study focused on the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, revealing that this compound predominantly exists as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. Solid-state NMR and X-ray crystal analysis provided insights into its structural properties (Arbačiauskienė et al., 2018).
Synthesis and Characterization
- Pd-Catalyzed Cross-Coupling Reactions : 1-Phenyl-1H-pyrazol-3-ol was utilized to prepare various 1-phenyl-1H-pyrazole derivatives, demonstrating its versatility in synthesis. The study highlights its use in Pd-catalyzed cross-coupling reactions (Arbačiauskienė et al., 2009).
- Synthesis of Single Crystals : 1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals were synthesized and characterized, providing insights into their stability and decomposition properties. This research highlights the potential of 1H-pyrazol-1-ol derivatives in material science (Vyas et al., 2012).
Biological and Medicinal Applications
- Bioactive Pyrazoles : Pyrazole derivatives, including 1H-pyrazoles, have been studied for their various biological activities such as antimicrobial, anticonvulsant, and antitumor activities. This underscores the potential of this compound derivatives in drug development (Küçükgüzel & Şenkardeş, 2015).
- Coordination Polymers : The dual role of 1H-pyrazole-based molecules in metal coordination and hydrogen bond formation was explored, demonstrating their importance in crystal engineering and the construction of polymeric networks (Sengupta et al., 2012).
Structural Analysis and Properties
- Crystal Structure Analysis : Studies on compounds like 5-Pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol provide detailed insights into the crystal structure and intermolecular interactions of pyrazole derivatives, which are crucial for understanding their chemical behavior (Shahani et al., 2010).
Applications in Material Science and Chemistry
- Organic Semiconductor Synthesis : Novel pyrazole-based organic semiconductors have been synthesized, highlighting the application of this compound derivatives in the field of materials chemistry and physics (Cetin et al., 2019).
Mechanism of Action
Target of Action
1H-Pyrazol-1-ol, a derivative of Pyrazole, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, Estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
For instance, it has been suggested that the antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1) seems to be optimized by certain substitutions at the N1 position of the pyrazole C-region . This interaction could modulate the activity of these receptors, influencing various physiological processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It’s known that these properties can significantly impact a compound’s bioavailability and therapeutic efficacy
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antimicrobial , antileishmanial , and antimalarial activities . These activities suggest that this compound could have significant effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Pyrazole derivatives, including 1H-pyrazol-1-ol, have been the subject of numerous studies due to their broad spectrum of biological and pharmacological activities . They are found in several approved drugs and bioactive natural products, and many derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . The number of drugs containing a pyrazole nucleus has increased significantly in the last 10 years .
Properties
IUPAC Name |
1-hydroxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCIPIYWPSPRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966651 | |
Record name | 1H-Pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81945-73-5, 52277-85-7 | |
Record name | 1-Hydroxypyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81945-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-pyrazolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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